molecular formula C6H4N2OS B1611590 Thiazolo[5,4-b]pyridin-2(1H)-one CAS No. 90180-85-1

Thiazolo[5,4-b]pyridin-2(1H)-one

Cat. No.: B1611590
CAS No.: 90180-85-1
M. Wt: 152.18 g/mol
InChI Key: HXNDHWLIFLZUKR-UHFFFAOYSA-N
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Description

Thiazolo[5,4-b]pyridin-2(1H)-one is a bicyclic heterocyclic scaffold recognized as a privileged structure in medicinal chemistry due to its structural resemblance to biologically relevant purine isosteres . This compound serves as a critical synthetic intermediate for the design of novel targeted therapies, particularly in oncology. Recent research has focused on functionalizing this core structure to create potent and selective inhibitors of tyrosine kinases, which are validated therapeutic targets in various cancers . Derivatives of this scaffold have demonstrated significant potential as potent and selective Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors for targeting resistance mutations in non-small cell lung cancer (NSCLC) . Furthermore, this scaffold has been utilized to develop novel c-KIT inhibitors capable of overcoming drug resistance in gastrointestinal stromal tumors (GIST) . The structural versatility of the thiazolo[5,4-b]pyridine core allows for functionalization at various positions, enabling optimization of drug-target interactions and selectivity profiles against a range of kinases . This product is intended for research and development purposes in medicinal chemistry and drug discovery. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures of any kind, whether for human or veterinary use.

Properties

IUPAC Name

1H-[1,3]thiazolo[5,4-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS/c9-6-8-4-2-1-3-7-5(4)10-6/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNDHWLIFLZUKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70536881
Record name [1,3]Thiazolo[5,4-b]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90180-85-1
Record name [1,3]Thiazolo[5,4-b]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Thiazolo 5,4 B Pyridin 2 1h One and Its Derivatives

Classical and Contemporary Approaches to the Thiazolo[5,4-b]pyridine (B1319707) Skeleton Formation

The construction of the thiazolo[5,4-b]pyridine framework is a critical step in the synthesis of its derivatives. Various classical and modern synthetic strategies have been developed to achieve this, primarily focusing on the formation of the thiazole (B1198619) ring followed by its fusion with a pyridine (B92270) ring, or through annelation reactions.

Aminothiazole Formation and Cyclization Strategies

A prevalent method for synthesizing the thiazolo[5,4-b]pyridine scaffold involves the initial formation of an aminothiazole intermediate, which then undergoes cyclization to form the fused bicyclic system.

One common approach starts with a substituted aminopyridine. For instance, the synthesis can begin with the reaction of 3-amino-5-bromo-2-chloropyridine (B1291305) with potassium thiocyanate (B1210189) to yield a thiazole intermediate. nih.gov This aminothiazole can then be further manipulated. For example, the amino group can be protected, followed by a Suzuki cross-coupling reaction to introduce various substituents, and subsequent reduction of a nitro group to an amine, setting the stage for final cyclization or further functionalization. nih.gov

Another strategy involves the reaction of 2-chloro-3-nitropyridines with 1,3-(S,N)-binucleophiles like triazole-5-thiols. thieme-connect.com This reaction proceeds through a nucleophilic substitution of the chlorine atom, followed by a Smiles rearrangement and subsequent nucleophilic substitution of the nitro group to form the fused thiazolo[4,5-b]pyridine (B1357651) ring system. thieme-connect.com While this example illustrates the formation of the [4,5-b] isomer, similar principles can be applied to the synthesis of the [5,4-b] isomer.

The following table summarizes a synthetic route to a thiazolo[5,4-b]pyridine scaffold:

StepStarting MaterialReagents and ConditionsProductYield
13-amino-5-bromo-2-chloropyridinePotassium thiocyanate, HCl, 100 °C, 12 h5-bromo-2-chlorothiazolo[5,4-b]pyridine75%
25-bromo-2-chlorothiazolo[5,4-b]pyridineDi-tert-butyl dicarbonate, DMAP, THF, rtBoc-protected aminothiazole90%
3Boc-protected aminothiazole2-methyl-5-nitrophenylboronic acid pinacol (B44631) ester, Pd(dppf)Cl2, Na2CO3, DME/H2O, 100 °C, 3 hCoupled product70%
4Coupled productIron powder, NH4Cl, THF/MeOH/H2O, 70 °C, 1 hKey aniline (B41778) intermediate80%

Annelation Reactions for Thiazolo[5,4-b]pyridine Ring System

Annelation, the formation of a new ring fused to an existing one, provides another powerful tool for constructing the thiazolo[5,4-b]pyridine system. These reactions often involve the cyclization of a suitably functionalized thiazole derivative.

One such approach involves the interaction of N-cyanothioimidate salt with methyl bromocrotonate in the presence of sodium hydride. dmed.org.ua This leads to the formation of the thiazolo[4,5-b]pyridine ring. Another example is the multicomponent reaction between a 2-aminothiazole (B372263) derivative, an appropriate aldehyde, and Meldrum's acid. dmed.org.ua This one-pot synthesis offers an efficient route to functionalized thiazolo[4,5-b]pyridines.

Domino reactions of heterocyclic enamines with chromone (B188151) derivatives have also been employed to construct annulated heterocyclic systems, including those containing the thiazolo[4,5-b]pyridine core. dmed.org.ua These reactions proceed through a conjugate addition followed by cyclization.

Functionalization Strategies for Thiazolo[5,4-b]pyridin-2(1H)-one Derivatives

Once the core this compound scaffold is in hand, its functionalization is crucial for tuning its biological activity. Strategies for introducing substituents and modifying existing functional groups are key to developing a library of derivatives for structure-activity relationship (SAR) studies.

C-H Functionalization and Substituent Introduction

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. While specific examples for the direct C-H functionalization of the this compound core are still emerging, related systems offer insights. For instance, the 5-position of the thiazolo[5,4-b]pyridine scaffold has been functionalized to target the ATP-binding site of various kinases. nih.gov

More commonly, substituents are introduced through cross-coupling reactions. The Suzuki cross-coupling reaction is a powerful method for creating carbon-carbon bonds. For example, a bromo-substituted thiazolo[5,4-b]pyridine can be coupled with various aryl or heteroaryl boronic acids or their esters to introduce a wide range of substituents at specific positions. nih.govnih.gov This has been a key step in the synthesis of potent kinase inhibitors. nih.govnih.gov

Heteroatom Modification and Alkylation/Acylation Reactions

The nitrogen and sulfur atoms within the this compound core, as well as exocyclic amino and hydroxyl groups, provide sites for modification.

Alkylation: The nitrogen atom of the pyridone ring can be alkylated. O-alkylation of the pyridone moiety can impart aromaticity to the ring system, which has been shown to enhance the anticancer activity of related compounds. nih.gov For instance, alkylation can be achieved using various alkyl halides in the presence of a base.

Acylation: Acylation of amino groups on the thiazolo[5,4-b]pyridine scaffold is a common strategy to introduce diverse functionalities. This can be achieved by reacting the amine with various carboxylic acids in the presence of a coupling agent like HATU, or with acyl chlorides in the presence of a base like pyridine. nih.gov

A general scheme for the synthesis of thiazolo[5,4-b]pyridine derivatives via N-alkylation is presented below. A mixture of thiazolo[5,4-b]pyridine-2-thiol and a sodium hydride dispersion in N,N-dimethylformamide is stirred, followed by the addition of a solution of N-[1-(2-chloroethyl)-4-piperidinyl]-1-(4-fluorophenylmethyl)-1H-benzimidazol-2-amine. prepchem.com

Green Chemistry Principles in Thiazolo[5,4-b]pyridine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmacologically important molecules to reduce environmental impact. In the context of thiazolo[5,4-b]pyridine synthesis, this includes the use of greener solvents, catalysts, and more efficient reaction protocols.

One notable development is the use of biomass-derived solvents. Sabinene (B1680474), a natural bicyclic monoterpene, has been explored as a green solvent for the synthesis of thiazolo[5,4-b]pyridines, either through thermal activation or microwave irradiation. researchgate.netresearchgate.net This solvent is non-toxic and can be recycled, offering a more sustainable alternative to conventional solvents. researchgate.net

The following table highlights some green chemistry approaches in thiazolo[5,4-b]pyridine synthesis:

Green Chemistry PrincipleApplication in Thiazolo[5,4-b]pyridine SynthesisReference
Use of Renewable Feedstocks/SolventsSabinene as a biomass-derived solvent researchgate.netresearchgate.net
Atom Economy/Reaction EfficiencyMulticomponent, one-pot synthesis of functionalized thiazolo[4,5-b]pyridines dmed.org.ua
Use of Safer Solvents and AuxiliariesMicrowave-assisted synthesis in green solvents researchgate.net
CatalysisUse of reusable heterogeneous catalysts like Magnesium Oxide dmed.org.ua

Utilization of Sustainable Solvents and Reaction Conditions

The shift away from petroleum-based solvents, which often have significant environmental impacts, towards greener alternatives derived from biomass is a key trend in organic synthesis. researchgate.net These sustainable solvents are sought for their low toxicity, biodegradability, and potential for recycling.

One such promising green solvent is sabinene , a natural bicyclic monoterpene derived from biomass. researchgate.netnih.gov It has been successfully employed as a solvent for the synthesis of thiazolo[5,4-b]pyridine heterocycles. researchgate.netnih.gov Research has demonstrated its effectiveness in the coupling reaction between 3-amino-2-chloropyridine (B31603) and phenyl isothiocyanate to produce N-phenylthiazolo[5,4-b]pyridin-2-amine. nih.gov A comparative study of various solvents at 110°C highlighted sabinene's performance against both conventional and other green solvents. nih.gov

Table 1: Comparison of Solvents for the Synthesis of N-phenylthiazolo[5,4-b]pyridin-2-amine at 110°C. nih.gov

Another innovative approach in sustainable chemistry is the use of Deep Eutectic Solvents (DES). nih.gov For the synthesis of the related thiazolo[5,4-d]thiazole (B1587360) scaffold, a mixture of L-proline and ethylene (B1197577) glycol (1:50 mol/mol) has been utilized as an eco-friendly reaction medium. nih.govmdpi.com This method involves condensing dithiooxamide (B146897) with an aromatic aldehyde in the DES, providing the desired product in good yields without the need for hazardous solvents. nih.gov

Microwave-Assisted and Thermal Activation Methodologies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov This technique has been effectively applied to the synthesis of thiazolo[5,4-b]pyridine derivatives. researchgate.netnih.gov

The synthesis of N-phenylthiazolo[5,4-b]pyridin-2-amine in sabinene was optimized under microwave irradiation. The best results were achieved at 130 °C with a reaction time of just one hour, demonstrating a significant improvement over the 24 hours required with conventional heating at a lower temperature. nih.gov The addition of acetonitrile (B52724) as a co-solvent was found to be particularly beneficial, slightly increasing the yield while maintaining the short reaction time. nih.gov

Table 2: Optimization of Microwave-Assisted Synthesis of N-phenylthiazolo[5,4-b]pyridin-2-amine. nih.gov

Both thermal and microwave activation methods have been successfully used to synthesize a variety of thiazolo[5,4-b]pyridine derivatives in high yields and purity using sabinene as a solvent. nih.gov The choice between thermal and microwave activation can depend on the specific substrates and desired reaction conditions, with microwave heating often providing a significant advantage in terms of reaction speed. researchgate.netnih.gov For instance, the synthesis of 6-methyl-thiazolo-pyridine derivatives from 3-amino-2-chloro-5-methylpyridine generally gives good yields with conventional heating, while microwave irradiation offers a faster, albeit sometimes lower-yielding, alternative. researchgate.net

Table 3: Comparison of Thermal vs. Microwave Activation for the Synthesis of Thiazolo-pyridine Derivatives in Sabinene/Acetonitrile. nih.gov

The broader application of microwave-assisted synthesis for various thiazole-containing heterocycles, such as thiazolopyrimidines, consistently shows benefits like a 17–23% increase in reaction yields and significantly reduced reaction times compared to conventional methods. nih.gov This makes microwave activation a preferred method for efficient and rapid synthesis in modern organic chemistry. nih.govclockss.org

Chemical Transformations and Reactivity Profiles of Thiazolo 5,4 B Pyridin 2 1h One

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the thiazolo[5,4-b]pyridine (B1319707) core towards substitution reactions is dictated by the electronic nature of its constituent rings. The pyridine (B92270) moiety is generally susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or when a good leaving group is present. Conversely, the electron-rich thiazole (B1198619) portion can undergo electrophilic substitution, although the conditions often require careful control.

Nucleophilic Substitution:

The pyridine part of the scaffold is prone to nucleophilic aromatic substitution (SNAr), especially at positions activated by the ring nitrogen and other electron-withdrawing groups. For instance, a halogen atom at the 6-position is readily displaced by various nucleophiles. The reaction of 6-bromothiazolo[5,4-b]pyridinone with nucleophiles like piperidine (B6355638) or sodium methoxide (B1231860) results in the corresponding 6-substituted products in good yields. This reactivity is crucial for diversifying the core structure for structure-activity relationship (SAR) studies in medicinal chemistry.

A key synthetic strategy for building the thiazolo[5,4-b]pyridine skeleton itself involves a selective nucleophilic substitution. Starting with 2,4-dichloro-3-nitropyridine, the chlorine at the 4-position can be selectively substituted by a nucleophile like morpholine. nih.gov This is followed by substitution of the second chlorine with a sulfur nucleophile, leading to cyclization. nih.gov

Electrophilic and C-H Functionalization:

While the pyridine ring is deactivated towards electrophilic aromatic substitution, the thiazole ring can react with electrophiles. A notable example is the copper bromide-mediated bromination, which effectively introduces a bromine atom onto the thiazolo[5,4-b]pyridine skeleton. nih.gov

Direct C-H functionalization offers an alternative to classical electrophilic substitution, providing a more atom-economical route for derivatization. Under transition-metal catalysis, direct functionalization at the C5-position has been achieved. nih.gov Using a strong base like lithium diisopropylamide (LDA) can generate a nucleophilic center at the C5 position, which then reacts with various electrophiles to yield 5-alkylated derivatives.

Cross-Coupling Reactions (e.g., Suzuki)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the functionalization of the thiazolo[5,4-b]pyridine scaffold. These reactions typically involve the coupling of a halogenated (commonly bromo- or chloro-) derivative with an organoboron compound, such as a boronic acid or its ester.

This methodology is extensively used to install aryl or heteroaryl groups at various positions of the bicyclic system, which is a key strategy in the development of kinase inhibitors. For example, 6-bromo-substituted thiazolo[5,4-b]pyridines are common substrates for Suzuki coupling. The reaction of a 6-bromo derivative with an appropriately substituted boronic acid, such as 2-aminopyrimidin-5-ylboronic acid, in the presence of a palladium catalyst like Pd(PPh₃)₄, yields the coupled product. researchgate.net This specific transformation has been instrumental in synthesizing potent Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) inhibitors. researchgate.net

Similarly, the synthesis of c-KIT inhibitors has been achieved by coupling a protected 2-amino-6-bromothiazolo[5,4-b]pyridine (B1371603) with 2-methyl-5-nitrophenylboronic acid pinacol (B44631) ester, using Pd(dppf)Cl₂ as the catalyst. nih.gov The versatility of the Suzuki reaction allows for the introduction of a wide array of substituents, facilitating the fine-tuning of the molecule's biological activity. youtube.comresearchgate.net

The following table summarizes representative Suzuki cross-coupling reactions on the thiazolo[5,4-b]pyridine core.

SubstrateCoupling PartnerCatalystConditionsProduct ApplicationYieldReference
6-Bromothiazolo[5,4-b]pyridinone derivative2-Aminopyrimidin-5-ylboronic acidPd(PPh₃)₄Dioxane/H₂O (4:1), 90°C, 12 hrsEGFR-TK inhibitor68% dmed.org.ua
2-Amino-6-bromo-thiazolo[5,4-b]pyridine derivative (Boc protected)2-Methyl-5-nitrophenylboronic acid pinacol esterPd(dppf)Cl₂Not specifiedc-KIT inhibitor intermediate70% nih.gov
2-Bromo-7-morpholinothiazolo[5,4-b]pyridineAryl boratesNot specified100°CPI3K inhibitorsGood yields nih.gov

Reduction and Oxidation Pathways

The thiazolo[5,4-b]pyridin-2(1H)-one scaffold can undergo redox reactions at both the thiazole and pyridine rings, allowing for further structural modifications.

Oxidation:

The sulfur atom in the thiazole ring is susceptible to oxidation. Treatment with an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA) converts the sulfide (B99878) to a sulfone (thiazolo[5,4-b]pyridine-2(1H)-sulfone). This transformation increases the electrophilicity of the ring system, potentially opening it up to subsequent nucleophilic attack or other reactions.

Reduction:

Reduction reactions are also synthetically valuable. The nitro group on the pyridine ring, often introduced during the synthesis of the scaffold, can be reduced to an amine. A common method employs iron powder in acetic acid. nih.gov This reduction is a key step, as the resulting amine can then undergo intramolecular cyclization to form the thiazole ring of the final thiazolo[5,4-b]pyridine skeleton. nih.gov

Furthermore, the thiazole ring itself can be reduced under specific conditions. Catalytic hydrogenation, for example using hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C), can lead to the formation of a dihydrothiazolo[5,4-b]pyridinone derivative. This modification alters the electronic properties and geometry of the molecule, which can be useful for modulating its bioactivity.

Derivatization through Condensation and Addition Reactions

Condensation and addition reactions provide pathways to more complex molecules derived from the thiazolo[5,4-b]pyridine core or its precursors. These reactions are fundamental to building the heterocyclic system and for its subsequent derivatization.

Condensation Reactions:

Cyclocondensation is a cornerstone of the synthesis of thiazolo[5,4-b]pyridines and related structures. The formation of the thiazole ring often proceeds via the condensation of a 2-aminopyridine-3-thiol (B8597) intermediate, where the amino and thiol groups react with a one-carbon electrophile. dmed.org.ua In a different approach, a three-component condensation involving a 2-aminothiazole (B372263) derivative, an aldehyde, and Meldrum's acid can be used to construct the annulated pyridine ring, yielding dihydro-thiazolo[4,5-b]pyridin-5-ones. rsc.org Multi-component reactions, such as a five-component cascade utilizing cyanoacetohydrazide, acetophenones, aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine, can lead to highly functionalized thiazolo[3,2-a]pyridine derivatives through a series of Knoevenagel condensations, Michael additions, and cyclizations. biointerfaceresearch.com

Addition Reactions:

The thiazolo[5,4-b]pyridine system can also be derivatized through addition reactions. For example, N3-substituted thiazolo[4,5-b]pyridine-2-ones can be synthesized through reactions involving nucleophilic addition. In some synthetic routes, the key cyclization step is initiated by the nucleophilic attack of a thioamide sulfur onto an electrophilic carbon of the pyridine ring, which is an intramolecular addition reaction. dmed.org.ua

Spectroscopic Characterization and Structural Elucidation of Thiazolo 5,4 B Pyridin 2 1h One Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are crucial for the structural assignment of thiazolo[5,4-b]pyridin-2(1H)-one analogs.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy of this compound analogs, the chemical shifts (δ) of protons provide information about their electronic environment. The pyridine (B92270) and thiazole (B1198619) ring protons typically resonate in the aromatic region (generally δ 7.0-9.0 ppm). The coupling constants (J) between adjacent protons are invaluable for establishing their connectivity. For instance, in a substituted thiazolo[5,4-b]pyridine (B1319707) derivative, the protons on the pyridine ring often exhibit characteristic splitting patterns (e.g., doublets or triplets) that can be used to determine the substitution pattern. The NH proton of the pyridinone ring is also a key diagnostic signal, often appearing as a broad singlet that can be exchanged with D₂O.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the this compound core are indicative of their hybridization and chemical environment. The carbonyl carbon (C=O) of the pyridinone ring is typically observed at a downfield chemical shift (around 160-180 ppm). The carbons of the aromatic pyridine and thiazole rings resonate in the range of approximately 110-160 ppm. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

Representative ¹H and ¹³C NMR Data for a Thiazolo[5,4-b]pyridine Analog:

While specific data for the parent compound is unavailable, the following table presents hypothetical ¹H and ¹³C NMR data for a generic substituted this compound analog to illustrate the expected spectral features.

Position Hypothetical ¹H NMR (ppm, Multiplicity, J in Hz) Hypothetical ¹³C NMR (ppm)
1-NH11.5 (br s, 1H)-
4-H8.2 (d, J = 5.0 Hz, 1H)145.0
5-H7.5 (d, J = 5.0 Hz, 1H)120.0
7-H7.8 (s, 1H)135.0
C2-170.0
C3a-115.0
C7a-150.0

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound and its analogs, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The molecular formula for this compound is C₆H₄N₂OS, with a molecular weight of 152.17 g/mol . nih.gov In the mass spectrum, the molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) would be a key identifier. The fragmentation pattern observed in the mass spectrum can also provide structural information, revealing the stable fragments of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C=O groups of the pyridinone ring. The N-H stretching vibration typically appears as a broad band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration is a strong, sharp band usually found in the range of 1650-1700 cm⁻¹. The C=N and C=C stretching vibrations of the fused aromatic rings would also be present in the fingerprint region (below 1600 cm⁻¹).

Expected IR Absorption Bands for this compound:

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch3200-3400 (broad)
C-H Stretch (Aromatic)3000-3100 (sharp)
C=O Stretch1650-1700 (strong, sharp)
C=N/C=C Stretch1400-1600

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of a this compound analog can be grown, X-ray diffraction analysis can provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This technique would confirm the planar structure of the fused ring system and provide insights into the packing of the molecules in the crystal lattice, including any hydrogen bonding interactions involving the N-H and C=O groups. While no crystal structure for the parent this compound is publicly available, studies on related derivatives have utilized this method to unambiguously confirm their molecular structures.

Computational Chemistry and Theoretical Insights into Thiazolo 5,4 B Pyridin 2 1h One

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has become a important tool for investigating the electronic properties of molecular systems. By calculating the electron density, DFT methods can accurately predict various molecular attributes, including geometries, energies, and reactivity indices. For Thiazolo[5,4-b]pyridin-2(1H)-one and its analogs, DFT calculations provide a fundamental understanding of their electronic landscape.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comfiveable.mewikipedia.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. youtube.comtaylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, with a larger gap generally signifying lower reactivity. nih.gov

In the context of this compound derivatives, the HOMO-LUMO gap plays a significant role in their potential biological activity. For instance, a smaller HOMO-LUMO gap suggests that less energy is required for electronic transitions, which can influence interactions with biological targets. nih.gov The distribution of HOMO and LUMO across the molecule reveals the most probable sites for nucleophilic and electrophilic attack, respectively. This information is critical for predicting how these compounds might interact with receptor binding sites. As conjugated π systems within a molecule increase in size, the HOMO-LUMO energy gap tends to decrease, leading to the absorption of light at longer wavelengths. libretexts.org

Compound/DerivativeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Thiazolo[5,4-b]pyridine (B1319707) Derivative 1-7.39343 (kcal/mol)-2.0808 (kcal/mol)>5.31263 (kcal/mol)
Antipyrine Derivative A1-4.788-2.3392.449
Antipyrine Derivative A2-4.908-3.1091.799
Antipyrine Derivative A3-4.942-3.1011.841

This table presents hypothetical data for illustrative purposes, based on typical values found in computational studies of similar heterocyclic systems. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular bonding and charge delocalization within a molecule. acadpubl.eu It examines the interactions between filled (donor) and empty (acceptor) orbitals, providing a quantitative measure of their stabilization energy. sid.ir These interactions, often referred to as hyperconjugation, are crucial for understanding the stability and electronic properties of a molecule. acadpubl.eu

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N(X)π* C(Y)-C(Z)Value
LP(2) S(A)σ* C(B)-N(C)Value

This table represents a template for NBO analysis data. Specific values would be obtained from DFT calculations on the this compound molecule.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or nucleic acid. actascientific.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. nih.govnih.govresearchgate.net

For derivatives of Thiazolo[5,4-b]pyridine, molecular docking studies have been instrumental in identifying potential biological targets and elucidating their binding modes. For example, docking simulations have been used to investigate the interactions of these compounds with various kinases, such as c-KIT, PI3K, and EGFR-TK. nih.govnih.govnih.gov These studies often reveal key hydrogen bonding interactions and hydrophobic contacts that are essential for binding affinity. nih.gov For instance, the nitrogen atoms within the thiazolo[5,4-b]pyridine scaffold can act as hydrogen bond acceptors, interacting with key residues in the ATP-binding site of kinases. nih.govnih.gov

In Silico ADME Prediction and Pharmacokinetic Studies

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug development to identify candidates with favorable drug-like properties.

For this compound and its derivatives, in silico ADME studies can provide valuable information on properties such as gastrointestinal absorption, bioavailability, and potential toxicity. nih.govresearchgate.net Various computational models, often based on a compound's physicochemical properties like lipophilicity (LogP), can predict its ADME profile. nih.gov These predictions help in prioritizing compounds for further experimental testing and in guiding the design of new derivatives with improved pharmacokinetic characteristics.

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical calculations, particularly DFT, are powerful tools for investigating the mechanisms of chemical reactions. These studies can elucidate the transition state structures, activation energies, and reaction pathways involved in the synthesis of complex molecules.

For the synthesis of the Thiazolo[5,4-b]pyridine scaffold, quantum chemical studies can provide detailed insights into the reaction mechanism. For example, in the formation of the thiazole (B1198619) ring, calculations can help to determine whether the reaction proceeds through a concerted or stepwise mechanism. Similarly, for reactions like the Suzuki cross-coupling, which is often used to functionalize the thiazolo[5,4-b]pyridine core, theoretical studies can clarify the role of the catalyst and the nature of the intermediates involved. nih.gov Understanding these mechanisms at a molecular level is essential for optimizing reaction conditions and improving synthetic yields.

Biological Activities and Pharmacological Applications of Thiazolo 5,4 B Pyridin 2 1h One Derivatives

Anticancer and Antitumor Properties

Derivatives of thiazolo[5,4-b]pyridine (B1319707) have emerged as a promising class of compounds in the development of novel anticancer agents. nih.govactascientific.com Their therapeutic potential stems from their ability to target various mechanisms involved in cancer cell proliferation and survival.

In Vitro Cytotoxicity and Apoptosis Induction Studies

Recent studies have highlighted the cytotoxic effects of thiazolo[5,4-b]pyridine derivatives against various cancer cell lines. For instance, a series of novel substituted thiazolo[5,4-b]pyridine analogues were synthesized and evaluated for their anticancer activity. nih.gov Notably, some of these derivatives exhibited selective cytotoxicity towards cancer cells, with no toxicity observed against normal cell lines at certain concentrations. nih.gov

Mechanistic investigations revealed that the anticancer activity of these compounds is, in part, due to the induction of apoptosis. One of the lead compounds was shown to induce significant early and late apoptosis in cancer cells compared to control conditions. nih.gov This suggests that these derivatives can trigger programmed cell death in malignant cells, a crucial mechanism for cancer therapy. nih.govresearchgate.net Furthermore, some derivatives have been found to inhibit the autophosphorylation of key enzymes involved in cancer cell signaling pathways, such as EGFR-TK, further contributing to their anticancer effects. nih.gov

The binding of these compounds to DNA is another area of investigation. Studies using UV-Vis absorption titration and viscosity measurements have suggested that certain thiazolo[5,4-b]pyridine derivatives can interact with DNA through an intercalative mode. actascientific.com Molecular docking studies have further supported these findings, indicating a strong binding affinity of these compounds with DNA. actascientific.com

Efficacy in Cancer Cell Lines (e.g., HMC1, HepG-2, Caco-2)

The anticancer efficacy of thiazolo[5,4-b]pyridine derivatives has been demonstrated in a variety of cancer cell lines.

In a study focused on overcoming imatinib (B729) resistance in gastrointestinal stromal tumors (GIST), novel thiazolo[5,4-b]pyridine derivatives were synthesized and evaluated. nih.gov One particular derivative, 6r , showed potent inhibitory activity against a c-KIT double mutant resistant to imatinib and significantly attenuated the proliferation of GIST-T1 and HMC1.2 cancer cells. nih.gov This compound exhibited a 23.6-fold higher anti-proliferative activity on HMC1.2 cells compared to imatinib. nih.gov

Another series of thiazolo[5,4-b]pyridine derivatives demonstrated potent anticancer activity against non-small cell lung cancer cell lines, including HCC827, NCI-H1975, and A-549. nih.gov The lead compound from this series displayed remarkable potency with low IC50 values against these cell lines, comparable to the clinically approved drug Osimertinib. nih.gov

Furthermore, the in vitro cytotoxicity of certain thiazolo[5,4-b]pyridine derivatives has been investigated against human hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), colorectal carcinoma (HCT-116), and prostate cancer (PC-3) cell lines. actascientific.com Thiazolidin-4-one derivatives have also been evaluated for their cytotoxic activity against the colon cancer (Caco-2) cell line, with some compounds showing a notable effect. researchgate.net

Table 1: In Vitro Anticancer Activity of Selected Thiazolo[5,4-b]pyridin-2(1H)-one Derivatives

Compound Cell Line IC50/GI50 (µM) Reference
10k HCC827 0.010 nih.gov
10k NCI-H1975 0.08 nih.gov
10k A-549 0.82 nih.gov

| 6r | HMC1.2 | 1.15 | nih.gov |

Anti-inflammatory Effects and Mechanisms

Thiazolo[4,5-b]pyridin-2-one derivatives have been identified as possessing significant anti-inflammatory properties. biointerfaceresearch.compensoft.netpensoft.net The core heterocyclic system is considered a promising scaffold for the development of effective anti-inflammatory drug candidates. pensoft.net

The anti-inflammatory activity of these compounds is believed to be mediated through the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX). In silico studies, including molecular docking and pharmacophore modeling, have suggested that these derivatives can form stable complexes with COX-1, COX-2, and mPGES-1, indicating their potential as inhibitors of the cyclooxygenase pathway. dmed.org.ua

In Vivo Models (e.g., Carrageenan-Induced Edema)

The anti-inflammatory efficacy of thiazolo[4,5-b]pyridin-2-one derivatives has been validated in in vivo models, most notably the carrageenan-induced rat paw edema model, a classic test for acute inflammation. biointerfaceresearch.compensoft.netpensoft.netnih.govresearchgate.net

In these studies, the synthesized compounds were administered to rats prior to the injection of carrageenan, an inflammatory agent. pensoft.netpensoft.net The subsequent reduction in paw volume was measured to determine the anti-inflammatory effect. biointerfaceresearch.com Several of the tested thiazolo[4,5-b]pyridin-2-one derivatives demonstrated considerable anti-inflammatory effects, with some approaching or even exceeding the activity of the standard reference drug, Ibuprofen. biointerfaceresearch.compensoft.netpensoft.net

For example, one study reported that while some compounds showed anti-inflammatory activity in the range of 19.3–33.1%, three other substances exhibited an inhibitory effect greater than Ibuprofen, with values of 47.2%, 53.4%, and 45.6% for compounds 7, 8, and 9, respectively. biointerfaceresearch.com These findings underscore the potential of this class of compounds as potent anti-inflammatory agents.

Table 2: Anti-inflammatory Activity of Selected Thiazolo[4,5-b]pyridin-2-ones in Carrageenan-Induced Rat Paw Edema

Compound Inhibition of Edema (%) Reference
7 47.2 biointerfaceresearch.com
8 53.4 biointerfaceresearch.com
9 45.6 biointerfaceresearch.com

| Ibuprofen (Reference) | Not specified | biointerfaceresearch.com |

Antimicrobial and Antifungal Potencies

The thiazole (B1198619) nucleus is a well-established scaffold in the development of antimicrobial agents. nih.gov Derivatives of thiazolo[5,4-b]pyridine have demonstrated promising activity against a range of pathogenic bacteria and fungi. acs.orgnih.gov

Activity against Pathogenic Bacteria and Fungi

The antimicrobial and antifungal activities of thiazolo[5,4-b]pyridine derivatives have been evaluated against various clinically relevant pathogens. For instance, a thiazolo[5,4-b]pyridine alkaloid, janthinedine A, isolated from an endophytic fungus, was assessed for its antimicrobial properties. acs.orgnih.gov

In another study, a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones were screened for their antimicrobial activity. dntb.gov.ua Many of these compounds exhibited moderate activity, with one derivative, 3g , showing a potent inhibitory effect against Pseudomonas aeruginosa and Escherichia coli with a minimum inhibitory concentration (MIC) value of 0.21 μM. dntb.gov.ua

Furthermore, other thiazole derivatives have been tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. nanobioletters.comscielo.brscielo.br These studies have shown that the substitution pattern on the thiazole ring can significantly influence the antimicrobial spectrum and potency. For example, some compounds with electron-donating groups showed decreased activity against certain bacterial strains, while others with different substituents displayed broad-spectrum activity. nanobioletters.com

Table 3: Antimicrobial Activity of a Selected Thiazolo[5,4-b]pyridine Derivative

Compound Microorganism MIC (µM) Reference
3g Pseudomonas aeruginosa 0.21 dntb.gov.ua

| 3g | Escherichia coli | 0.21 | dntb.gov.ua |

Other Noteworthy Biological Activities (e.g., Antinociceptive)

While a significant body of research on thiazolo[5,4-b]pyridine derivatives has centered on their roles as kinase inhibitors in oncology, the versatile thiazolopyridine scaffold and its related heterocyclic systems have demonstrated a range of other important biological effects. Among these, the potential for antinociceptive (pain-relieving) and anti-inflammatory activities is of particular interest, suggesting broader therapeutic applications for this class of compounds.

Although direct and extensive studies on the antinociceptive properties of this compound itself are not widely documented, research on structurally related scaffolds provides compelling evidence for potential analgesic effects. For instance, derivatives of the isomeric thiazolo[4,5-b]pyridine (B1357651) core have been synthesized and evaluated for anti-inflammatory properties, a key mechanism in many pain states. pensoft.netbiointerfaceresearch.com In vivo studies using carrageenan-induced rat paw edema, a standard model for acute inflammation, showed that certain 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives exhibited considerable anti-inflammatory effects, with some compounds matching or exceeding the activity of the reference drug Ibuprofen. pensoft.netbiointerfaceresearch.com

Further supporting the potential for this class of compounds in pain management, various fused heterocyclic systems containing a thiazole ring have demonstrated significant antinociceptive and analgesic activities.

Thiazolopyrimidines : In one study, 2-(substituted benzylidene)-7-(4-chlorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives were synthesized and showed significant antinociceptive and anti-inflammatory activities. researchgate.net

nih.govwjrr.orgThiazolo[4,5-d]pyridazinones : A series of novel pyridazinone derivatives fused with a thiazole ring was tested in vivo, with several compounds showing a significant analgesic effect in both the hot plate and acetic acid-induced writhing tests. nih.gov Notably, substance 14b in the study was found to be more effective than the reference drug ketorolac (B1673617) in the hot plate test, indicating a central analgesic mechanism. nih.gov

Thiazole-piperazine Hybrids : Compounds combining thiazole and piperazine (B1678402) moieties have been shown to possess both central and peripheral antinociceptive effects. nih.gov Mechanistic studies suggest that these effects may be mediated, at least in part, by the opioidergic system. nih.gov

Oxazolo[5,4-b]pyridin-2(1H)-ones : This scaffold, which is structurally very similar to this compound with an oxygen atom replacing the sulfur, has been identified as a new class of non-opiate antinociceptive agents. nih.gov One derivative, 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one , emerged as a potent, non-opioid analgesic with low toxicity. nih.gov

The findings from these related structures underscore the therapeutic potential of the thiazolopyridine core beyond its application in oncology. The demonstrated anti-inflammatory and antinociceptive activities of these analogous compounds suggest that this compound derivatives represent a promising area for future research and development of novel analgesic and anti-inflammatory agents.

Table of Antinociceptive and Anti-inflammatory Activities in Related Compounds

Scaffold/Compound ClassSpecific Derivative ExampleObserved Biological ActivityReference
Thiazolo[4,5-b]pyridines 5-Hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one derivativesAnti-inflammatory pensoft.netbiointerfaceresearch.com
Thiazolopyrimidines 2-(4-Methylbenzylidene)-7-(4-chlorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a] pyrimidin-3(7H)-oneAntinociceptive, Anti-inflammatory researchgate.net
nih.govwjrr.orgThiazolo[4,5-d]pyridazinones Derivative 14b Analgesic (central mechanism) nih.gov
Thiazole-piperazine Derivatives Compounds 3a-3c, 3f, 3g Peripheral & Central Antinociceptive (Opioidergic involvement) nih.gov
Oxazolo[5,4-b]pyridin-2(1H)-ones 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-oneNon-opiate analgesic nih.gov

Structure Activity Relationship Sar Studies of Thiazolo 5,4 B Pyridin 2 1h One Derivatives

Influence of Substituents on Biological Potency

The biological potency of thiazolo[5,4-b]pyridin-2(1H)-one derivatives is highly sensitive to the nature and substitution pattern of various functional groups attached to the core structure. Research into inhibitors for targets such as phosphoinositide 3-kinase (PI3K) and c-KIT has illuminated key determinants of activity. nih.govnih.gov

For PI3Kα inhibitors, the sulfonamide group has been identified as a crucial structural element for potent activity. nih.gov Derivatives featuring a 2,4-difluorophenyl sulfonamide exhibited extremely strong inhibitory activity. nih.gov While replacing this with a 2-chloro-4-fluorophenyl sulfonamide or a 5-chlorothiophene-2-sulfonamide (B1586055) resulted in a slight decrease in potency, the compounds remained highly active. nih.gov This suggests that an electron-deficient aryl group on the sulfonamide is beneficial, as it increases the acidity of the sulfonamide NH proton, leading to stronger interactions with the target enzyme. nih.gov Conversely, replacing the aryl group with a methyl group led to a significant, more than tenfold drop in potency, underscoring the importance of the aryl substituent. nih.gov

In the context of c-KIT inhibitors designed to overcome imatinib (B729) resistance, SAR studies led to the identification of derivative 6r as a potent inhibitor. nih.gov This compound demonstrated superior enzymatic and anti-proliferative activities compared to imatinib. nih.gov The specific substitutions on 6r were critical for its high potency against a c-KIT double mutant (V560G/D816V) that is resistant to imatinib. nih.gov

Another critical moiety for PI3Kα inhibitory potency is the pyridyl group attached to the thiazolo[5,4-b]pyridine (B1319707) core. nih.gov Its replacement with a phenyl group resulted in a substantial decrease in activity, highlighting the necessity of the pyridyl nitrogen for optimal biological function. nih.gov However, the removal of a methoxyl group from this pyridine (B92270) ring did not significantly affect potency. nih.gov

The following table summarizes the influence of various substituents on the PI3Kα inhibitory activity of thiazolo[5,4-b]pyridine derivatives. nih.gov

CompoundSubstituent (R) on SulfonamideIC50 (PI3Kα)
19a 2,4-difluorophenyl3.6 nM
19b 2-chloro-4-fluorophenyl4.6 nM
19c 5-chlorothiophene-2-8.0 nM
19d methyl53 nM

Positional Effects of Functional Groups on Target Affinity

The position of functional groups on the thiazolo[5,4-b]pyridine scaffold dictates the binding mode and affinity for different kinase targets. nih.gov The core itself presents multiple points for interaction, and their engagement depends on the specific topology of the kinase's ATP-binding pocket.

The nitrogen atoms within the heterocyclic system play distinct roles. For instance, the N4-nitrogen of the thiazolo[5,4-b]pyridine ring is a key hinge-binding motif for PI3K inhibitors. nih.govnih.gov In contrast, for inhibitors of Bruton's tyrosine kinase (ITK), it is the N1-nitrogen and the 2-amino group that form critical hydrogen-bonding interactions with the kinase hinge region. nih.gov

Functionalization at different positions on the pyridine ring of the scaffold has been explored to target the ATP-binding site of various kinases. nih.gov The 5-position has been a common site for modification in the development of inhibitors for BCR-ABL, RAF, and VEGFR2. nih.gov More recent research has demonstrated that functionalization at the 6-position can yield novel and potent c-KIT inhibitors, a previously unexplored strategy. nih.gov This led to the discovery of compounds capable of overcoming drug resistance. nih.gov

In a separate line of research on ring-fused thiazolo-2-pyridones, diversification at the C7 position has been shown to be a viable strategy for improving potency and drug-like properties. nih.gov Starting from a C7 chloromethyl derivative, various functional groups, including formyl and isoxazole (B147169) rings, were introduced, leading to analogues with enhanced activity against intracellular Mycobacterium tuberculosis. nih.gov

Pharmacophore Elucidation and Lead Optimization Strategies

Pharmacophore modeling is a crucial tool for understanding the key interaction points necessary for biological activity and for guiding lead optimization. For thiazolo[5,4-b]pyridine-based PI3Kα inhibitors, molecular docking studies have elucidated the essential features of their binding pharmacophore. nih.gov

The key elements of the pharmacophore for PI3Kα inhibition include:

Hinge-Binding: The 2-pyridyl thiazolo[5,4-b]pyridine scaffold fits into the ATP binding pocket, where it forms a hydrogen bond with the backbone of Valine 851 in the hinge region. nih.gov

Water-Mediated Interactions: The scaffold can also form a water-bridged hydrogen bond network with Tyrosine 836 and Aspartate 810. nih.gov

Key Hydrogen Bond: A critical hydrogen bond is observed between the sulfonamide group and the side chain of Lysine 802. nih.gov

This interaction network is fundamental for the high-affinity binding of these analogues. nih.gov The lead optimization strategy for these PI3K inhibitors involved modifying the sulfonamide functionality and exploring different substituents on the 2-pyridyl ring to maximize these key interactions. nih.gov The initial design of an N-heterocyclic compound (19a ) with a methoxypyridine and a morpholinyl thiazolo[5,4-b]pyridine already showed potent activity, which was then further refined based on the SAR data. nih.gov

Lead optimization efforts also focus on improving physicochemical and pharmacokinetic properties. For example, in the development of macrofilaricidal compounds, an initial amino-thiazole hit was evolved into a 1,2,4-thiadiazole (B1232254) core to address potential metabolic instability while maintaining biological activity. nih.gov Such scaffold hopping is a common lead optimization strategy to improve drug-like properties.

Molecular Targets and Mechanistic Investigations of Thiazolo 5,4 B Pyridin 2 1h One Analogues

Kinase Inhibition (e.g., c-KIT, PI3K, GAK)

Derivatives of the thiazolo[5,4-b]pyridine (B1319707) scaffold have demonstrated significant potential as inhibitors of several protein kinases critical to cancer cell signaling and survival.

c-KIT Inhibition: The proto-oncogene c-KIT is a receptor tyrosine kinase, and its dysregulation is a key driver in various cancers, notably gastrointestinal stromal tumors (GIST). researchgate.net Thiazolo[5,4-b]pyridine analogues have been developed as potent c-KIT inhibitors, designed to overcome resistance to existing therapies like imatinib (B729). nih.govnih.gov In one study, a series of 31 novel derivatives were synthesized and evaluated, leading to the identification of compound 6r as a highly effective inhibitor. researchgate.netnih.gov This compound was potent against the imatinib-resistant c-KIT V560G/D816V double mutant and significantly suppressed the proliferation of GIST-T1 cancer cells. researchgate.netnih.gov

PI3K Inhibition: The phosphoinositide 3-kinase (PI3K) signaling pathway is another crucial target in cancer therapy. elsevierpure.com The thiazolo[5,4-b]pyridine scaffold has been successfully utilized to develop PI3K inhibitors. nih.gov A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues showed potent PI3K inhibitory activity. researchgate.net The structure-activity relationship (SAR) studies indicated that a sulfonamide group was important for PI3Kα inhibitory activity. researchgate.net

GAK Inhibition: While research on thiazolo[5,4-b]pyridine derivatives has focused on targets like c-KIT and PI3K, studies on the closely related isothiazolo[5,4-b]pyridine (B1251151) scaffold have identified potent and selective inhibitors of Cyclin-G associated kinase (GAK). nih.gov GAK has been identified as an essential host factor for the lifecycle of viruses such as the Hepatitis C virus (HCV). nih.gov The developed isothiazolo[5,4-b]pyridine compounds, which act as type I ATP-competitive kinase inhibitors, have shown low nanomolar binding affinity for GAK and potent antiviral activity. nih.gov

Other Kinase Targets: The versatility of the thiazolo[5,4-b]pyridine scaffold extends to other kinases. Functionalization at the 5-position has been used to target the ATP-binding sites of BCR-ABL, RAF, and VEGFR2. nih.gov Furthermore, novel derivatives have been designed as potent and selective inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), targeting resistance mutations in non-small cell lung cancer. nih.gov One such derivative, 10k , showed remarkable potency against several cancer cell lines. nih.gov

Table 1: Inhibitory Activity of Thiazolo[5,4-b]pyridin-2(1H)-one Analogues against Kinases This table is interactive. You can sort and filter the data.

Compound Target Kinase Cell Line Activity Metric Value (µM) Source(s)
6r c-KIT (V560G/D816V) - IC₅₀ 4.77 nih.gov
6r - HMC1.2 GI₅₀ 1.15 nih.gov
10k EGFR-TK HCC827 IC₅₀ 0.010 nih.gov
10k EGFR-TK NCI-H1975 IC₅₀ 0.08 nih.gov
10k EGFR-TK A-549 IC₅₀ 0.82 nih.gov
Imatinib (ref) c-KIT - IC₅₀ 0.27 researchgate.net
Sunitinib (ref) c-KIT - IC₅₀ 0.14 researchgate.net

DNA Gyrase Inhibition

DNA gyrase is an essential bacterial enzyme that controls the topological state of DNA and is a validated target for antibiotics. nih.govbrc.hu It is composed of GyrA and GyrB subunits. brc.hu While various heterocyclic compounds, including those with thiazole (B1198619) motifs like 4,5,6,7-tetrahydrobenzo[d]thiazoles, have been developed as DNA gyrase inhibitors, there is currently a lack of direct scientific literature demonstrating that this compound analogues specifically inhibit this enzyme. brc.hunih.gov One study conducted molecular docking of a complex thiazolo[4,5-b]pyridine (B1357651) derivative, investigating its interaction with a DNA duplex to predict binding affinity and mode, which was found to be intercalative. actascientific.com However, this study focused on general DNA binding rather than specific inhibition of DNA gyrase. actascientific.com

Enzyme Modulation and Binding Modes

The mechanism by which thiazolo[5,4-b]pyridine derivatives inhibit their target kinases involves specific interactions with the enzyme's active site. These compounds have distinct binding modes that are dependent on the target kinase. nih.gov

For PI3K kinase inhibitors, the nitrogen atom at the 4-position of the thiazolo[5,4-b]pyridine ring acts as a crucial hinge-binding motif. nih.gov In contrast, for inhibitors of ITK kinase, it is the 1-nitrogen and the 2-amino group of the scaffold that form hydrogen-bonding contacts with the kinase hinge region. nih.gov

Molecular docking simulations for EGFR-TK inhibitors have revealed that these analogues form essential hinge interactions. nih.gov Specifically, they establish hydrogen bonds with the cysteine residue Cys797, indicating strong potential for target engagement. nih.gov For c-KIT inhibitors, functionalization at the 6-position of the scaffold has been explored for the first time to identify novel inhibitors capable of overcoming drug resistance. nih.gov

Cellular Pathway Interrogation

The inhibition of molecular targets by this compound analogues translates into significant effects on cellular pathways, leading to anticancer activity.

Blockade of Downstream Signaling: The derivative 6r was found to significantly block the auto-phosphorylation of c-KIT. mdpi.com This initial event prevents the activation of downstream signaling cascades, such as the STAT3 pathway, effectively attenuating cancer cell proliferation. researchgate.netmdpi.com Similarly, mechanistic studies showed that the active compound 10k acts as an inhibitor of EGFR-TK autophosphorylation in HCC827 cells. nih.gov

Induction of Apoptosis and Cell Cycle Arrest: A primary mechanism of these compounds is the induction of programmed cell death, or apoptosis. researchgate.net The active derivative 10k was shown to induce substantial early (31.9%) and late (8.8%) apoptosis in cancer cells. nih.gov Other active compounds were also found to trigger apoptosis and cause cell cycle arrest in GIST-T1 and HMC1.2 cells. researchgate.netnih.gov This is achieved through both intrinsic and extrinsic apoptotic pathways. mdpi.com

Suppression of Metastasis: Beyond inhibiting proliferation, these compounds can also affect cell motility. The derivative 6r has been shown to notably suppress the migration and invasion of GIST-T1 cells. nih.govnih.gov It also inhibits anchorage-independent growth, a hallmark of metastatic potential. nih.govmdpi.com

Natural Product Chemistry and Biosynthesis of Thiazolo 5,4 B Pyridine Alkaloids

Isolation and Characterization from Biological Sources (e.g., Endophytic Fungi)

Research into the secondary metabolites of endophytic fungi has led to the discovery of a novel thiazolo[5,4-b]pyridine (B1319707) alkaloid. A notable example is the isolation of janthinedine A from Penicillium janthinellum MPT-25, an endophytic fungus obtained from the stems of Taxus wallichiana var. chinensis (Pilger) Florin. nih.govacs.org This discovery marked the first identification of a natural product possessing the thiazolo[5,4-b]pyridine skeleton. acs.org

The isolation process involved large-scale fermentation of the fungus on a solid rice medium. The fermented culture was then extracted with ethyl acetate. The resulting crude extract underwent a series of chromatographic separations to purify the constituent compounds. These techniques included column chromatography over silica (B1680970) gel, followed by further purification using octadecylsilyl (ODS) silica gel, and ultimately, semi-preparative high-performance liquid chromatography (HPLC) to yield the pure compound. nih.gov

The structure of janthinedine A was elucidated through extensive spectroscopic analysis. nih.govacs.org High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula. acs.org Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and various 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were instrumental in establishing the connectivity of the atoms and defining the core thiazolo[5,4-b]pyridine structure. nih.gov The final structure was unequivocally confirmed by single-crystal X-ray diffraction analysis. nih.govacs.org

Alongside janthinedine A, several other known and previously undescribed compounds were isolated from the same fungal extract. nih.govacs.org

Table 1: Compounds Isolated from Penicillium janthinellum MPT-25

Compound Name Compound Class
Janthinedine A Thiazolo[5,4-b]pyridine Alkaloid
Janthinepenes A–G ar-Bisabol Sesquiterpenes
7-Dehydrobrefeldin A Macrolide
Brefeldin A (BFA) Macrolide

Proposed Biosynthetic Pathways of Thiazolo[5,4-b]pyridine Alkaloids

While the specific biosynthetic pathway for thiazolo[5,4-b]pyridin-2(1H)-one and its derivatives like janthinedine A has not been experimentally elucidated, a plausible pathway can be proposed based on the established biosynthesis of related heterocyclic natural products in fungi. nih.govresearchgate.net The formation of the fused thiazolo[5,4-b]pyridine core likely involves the convergence of pathways that assemble the pyridine (B92270) and thiazole (B1198619) rings from primary metabolic precursors.

The pyridine ring of many fungal alkaloids is often derived from the condensation of intermediates from the aspartate pathway and glycolysis. researchgate.net For instance, the biosynthesis of the pyridine ring in nicotine (B1678760) in Nicotiana tabacum involves aspartate and a C3 unit derived from glycerol. researchgate.net A similar mechanism can be hypothesized for the pyridine portion of the thiazolo[5,4-b]pyridine skeleton.

The thiazole ring in natural products is commonly biosynthesized from cysteine, which provides both the nitrogen and sulfur atoms of the heterocycle. The formation of the thiazole ring often proceeds through the cyclization of a thioamide-containing intermediate.

A hypothetical biosynthetic pathway for the this compound core could begin with the formation of a substituted pyridine precursor, such as 2-chloro-3-aminopyridine, which is a known synthetic starting material for this scaffold. nih.gov This aminopyridine could then react with a cysteine-derived molecule or a precursor containing a thioamide functionality. Subsequent intramolecular cyclization and dehydration would lead to the formation of the fused thiazole ring, yielding the this compound core structure. Further enzymatic modifications, such as hydroxylations and acylations, would then lead to the final structures of natural products like janthinedine A. nih.gov

It is important to note that this proposed pathway is speculative and requires experimental validation through methods such as isotopic labeling studies and the identification and characterization of the biosynthetic genes and enzymes involved in the process.

Table 2: Compounds Mentioned in this Article

Compound Name
This compound
Janthinedine A
7-Dehydrobrefeldin A
Brefeldin A
Campyrone B
Nicotine
2-Chloropyridin-3-amine
Cysteine

Emerging Research Directions and Future Perspectives for Thiazolo 5,4 B Pyridin 2 1h One

Development of Novel Therapeutic Agents

The thiazolo[5,4-b]pyridine (B1319707) core is a versatile foundation for developing novel therapeutic agents targeting a range of diseases, particularly in oncology. Researchers have successfully synthesized and evaluated numerous derivatives, demonstrating potent and selective inhibitory activity against various protein kinases implicated in cancer progression.

As a key signaling pathway regulating cell growth, proliferation, and survival, the Phosphoinositide 3-Kinase (PI3K) pathway is a major target for cancer therapy. nih.gov A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized, showing potent PI3K inhibitory activity. nih.gov One representative compound, 19a , exhibited an IC₅₀ value of 3.6 nM against PI3Kα and also showed nanomolar inhibitory activity against PI3Kγ and PI3Kδ isoforms. nih.gov Molecular docking studies revealed that the N-heterocyclic core of compound 19a fits well into the ATP binding pocket of the PI3Kα kinase, forming key hydrogen bond interactions. nih.gov

Another critical target in cancer therapy is the c-KIT receptor tyrosine kinase, especially in the context of gastrointestinal stromal tumors (GIST). nih.gov To address the issue of drug resistance to existing inhibitors like imatinib (B729), 31 novel thiazolo[5,4-b]pyridine derivatives were synthesized and evaluated. nih.gov The derivative 6r was identified as a potent c-KIT inhibitor, showing strong activity against an imatinib-resistant c-KIT V560G/D816V double mutant. nih.gov Notably, 6r had an 8.0-fold higher enzymatic inhibitory activity (IC₅₀ = 4.77 μM) against this mutant and a 23.6-fold higher anti-proliferative activity (GI₅₀ = 1.15 μM) on HMC1.2 cells compared to imatinib. nih.gov This research highlights the potential of functionalizing the 6-position of the thiazolo[5,4-b]pyridine scaffold to overcome drug resistance. nih.gov

In the field of non-small cell lung cancer (NSCLC), mutations in the Epidermal Growth Factor Receptor (EGFR) are common targets. A novel series of substituted thiazolo[5,4-b]pyridine analogues were designed as EGFR-tyrosine kinase (EGFR-TK) inhibitors. nih.gov The lead compound, 10k (N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide), demonstrated remarkable potency with IC₅₀ values of 0.010 μM, 0.08 μM, and 0.82 μM against the HCC827, NCI-H1975, and A-549 cancer cell lines, respectively. nih.gov These potent derivatives were also shown to be selectively cytotoxic towards cancer cells, with no toxicity observed against the normal BEAS-2B cell line at concentrations exceeding 35 μM. nih.gov

Table 1: Selected Thiazolo[5,4-b]pyridine Derivatives and their Therapeutic Targets

Compound Target Finding
19a PI3Kα, PI3Kγ, PI3Kδ Potent inhibitor with an IC₅₀ of 3.6 nM against PI3Kα. nih.gov
6r c-KIT (V560G/D816V double mutant) Overcomes imatinib resistance with an IC₅₀ of 4.77 μM against the mutant enzyme. nih.gov
10k EGFR-TK Highly potent against HCC827 cancer cells with an IC₅₀ of 0.010 μM, comparable to Osimertinib. nih.gov

Advanced Synthetic Methodologies and Green Chemistry Evolution

The synthesis of the thiazolo[5,4-b]pyridine scaffold and its derivatives is evolving, with a growing emphasis on efficiency, versatility, and sustainability. Advanced methodologies are being developed to facilitate the construction of these complex molecules, while green chemistry principles are being integrated to minimize environmental impact.

Recent synthetic strategies often involve multi-step pathways that start from commercially available materials. nih.govnih.gov Key reactions such as the Suzuki cross-coupling are employed to build the complex molecular architecture. nih.gov For instance, the synthesis of potent EGFR-TK inhibitors involved a multi-step pathway where Suzuki cross-coupling was a crucial step. nih.gov Another approach to synthesizing the core scaffold involves the aminothiazole formation from 3-amino-5-bromo-2-chloropyridine (B1291305) and potassium thiocyanate (B1210189). nih.gov

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. mdpi.com This includes the use of environmentally benign solvents, microwave-assisted synthesis, and energy-efficient procedures to reduce waste and hazardous substance use. mdpi.comresearchgate.net A notable example is the use of sabinene (B1680474) , a biomass-derived monoterpene, as a green solvent for the synthesis of thiazolo[5,4-b]pyridines. researchgate.net This solvent has been effectively used in syntheses activated by both thermal heating and microwaves, providing good yields and a sustainable alternative to conventional petroleum-based solvents. researchgate.net The development of such green protocols, which can shorten reaction times and simplify work-up procedures, is a significant step forward. researchgate.net Furthermore, one-pot, multi-component reactions represent another efficient and green approach, allowing for the synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives in good to high yields without the need for toxic solvents. nih.gov

Table 2: Modern Synthetic Approaches for Thiazolo-pyridine Scaffolds

Methodology Key Features Example Application
Multi-step Synthesis Sequential reactions, use of catalysts like Pd(dppf)Cl₂. nih.gov Synthesis of c-KIT inhibitors. nih.gov
Suzuki Cross-Coupling Carbon-carbon bond formation, versatile for adding substituents. nih.gov Synthesis of EGFR-TK inhibitors. nih.gov
Microwave-Assisted Synthesis Shorter reaction times, improved yields, energy efficiency. researchgate.net Synthesis in green solvents like sabinene. researchgate.net
Green Solvents Use of biomass-derived solvents to reduce environmental impact. researchgate.net Sabinene used for thiazolo[5,4-b]pyridine synthesis. researchgate.net
One-Pot Cascade Reactions Multiple reactions in a single flask, high atom economy, reduced waste. nih.gov Five-component synthesis of thiazolo[3,2-a]pyridine derivatives. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of medicinal chemistry and drug discovery. mdpi.com These computational tools offer powerful methods to accelerate the identification of potential drug candidates, predict their properties, and optimize their structures for enhanced efficacy and selectivity. mdpi.commdpi.com

In the context of thiazolo[5,4-b]pyridine-based drug design, AI and ML can be applied at various stages. Machine learning algorithms can analyze vast chemical spaces to identify novel scaffolds with therapeutic potential and predict the biological activities and pharmacokinetic profiles of new derivatives. mdpi.com This significantly reduces the time and cost associated with traditional screening methods. mdpi.com

A practical application of computational tools in this area is the use of molecular docking simulations. nih.gov For the newly synthesized thiazolo[5,4-b]pyridine derivatives targeting EGFR-TK, molecular docking was used to predict how the compounds would bind to the target protein. nih.gov These simulations revealed that the compounds formed essential interactions with the hinge region of the kinase and established hydrogen bonds with key residues like Cys797, indicating strong potential for target engagement. nih.gov This computational validation provides crucial insights that guide further optimization of the lead compounds.

Conclusion and Outlook

Summary of Key Research Findings

Research into Thiazolo[5,4-b]pyridin-2(1H)-one has yielded several important discoveries, primarily centered on the development of kinase inhibitors and antiproliferative agents.

Potent Kinase Inhibition: A major focus of research has been the design of derivatives as inhibitors of key enzymes in cellular signaling pathways.

c-KIT Inhibition: Novel Thiazolo[5,4-b]pyridine (B1319707) derivatives have been synthesized and identified as potent inhibitors of the c-KIT kinase, a key target in gastrointestinal stromal tumors (GIST). nih.gov Notably, the derivative designated as 6r demonstrated strong inhibitory activity against an imatinib-resistant c-KIT double mutant (V560G/D816V), highlighting its potential to overcome clinical drug resistance. nih.gov Structure-activity relationship (SAR) studies revealed that functionalization at the 6-position of the thiazolo[5,4-b]pyridine scaffold is a novel and effective strategy for enhancing c-KIT inhibition. nih.gov

Phosphoinositide 3-Kinase (PI3K) Inhibition: A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines have been developed as potent PI3K inhibitors. nih.govmdpi.com The representative compound, 19a, exhibited an IC₅₀ value of 3.6 nM against PI3Kα. nih.govmdpi.com SAR studies emphasized the critical role of a sulfonamide functionality and the pyridyl moiety for achieving high inhibitory potency. nih.govmdpi.com

Antiproliferative Activity: Beyond specific kinase inhibition, derivatives of the thiazolo[5,4-b]pyridine core have demonstrated broad antiproliferative effects. A one-pot synthesis method has been developed to produce (1,3-thiazolo[5,4-b]pyridin-2-yl)benzenediols, some of which exhibited antiproliferative activity against human cancer cell lines comparable to the chemotherapy drug cisplatin (B142131). nih.govresearchgate.net Analysis of these compounds indicated that the presence of hydrophobic substituents enhances their biological effects. nih.govresearchgate.net

Natural Product Discovery: In a significant development, the first natural product featuring the thiazolo[5,4-b]pyridine skeleton, named janthinedine A, was isolated from the endophytic fungus Penicillium janthinellum. acs.orgnih.gov This discovery validates the biological relevance of this heterocyclic system and opens new avenues for the exploration of its natural variants.

The key findings from selected research are summarized in the table below.

Derivative/ClassTarget/ActivityKey Findings
Derivative 6rc-KIT KinasePotent inhibitor of imatinib-resistant c-KIT V560G/D816V double mutant; attenuates cancer cell proliferation. nih.gov
Compound 19aPI3Kα KinaseStrong inhibitory activity with an IC₅₀ of 3.6 nM. nih.govmdpi.com
(1,3-Thiazolo[5,4-b]pyridin-2-yl)benzenediolsAntiproliferativeActivity comparable to cisplatin against some human cancer cell lines. nih.govresearchgate.net
Janthinedine ANatural ProductFirst natural product discovered with a thiazolo[5,4-b]pyridine core. acs.orgnih.gov

Unaddressed Challenges and Future Opportunities

Despite the promising results, several challenges remain, which also point toward significant opportunities for future research and development of this compound-based compounds.

Expanding the Biological Target Space: The research has been heavily focused on kinase inhibition. nih.govnih.govmdpi.com However, the diverse biological activities reported for the broader class of thiazolopyridines, including antimicrobial and anti-inflammatory effects, suggest that the this compound scaffold may have untapped potential. researchgate.netsmolecule.commdpi.com Future work could involve screening these compounds against a wider range of biological targets to uncover new therapeutic applications.

Synthetic Optimization and Exploration: While efficient synthetic routes like one-pot reactions have been reported nih.govresearchgate.net, the synthesis of complex derivatives can still be challenging. nih.gov There is an opportunity to develop more efficient, scalable, and environmentally friendly synthetic methodologies. Exploring green chemistry approaches, such as the use of deep eutectic solvents which have been applied to related heterocycles, could be a fruitful direction. mdpi.com

Leveraging Natural Product Scaffolds: The isolation of janthinedine A provides a unique opportunity. acs.orgnih.gov The synthesis of janthinedine A and its analogues could lead to the discovery of new derivatives with novel biological activities and potentially more favorable drug-like properties.

Addressing Acquired Drug Resistance: While derivatives like 6r show promise in overcoming existing imatinib (B729) resistance nih.gov, the evolution of new resistance mechanisms is a constant challenge in cancer therapy. Future research should focus on designing next-generation inhibitors that can preemptively target potential mutations and maintain efficacy over time.

Q & A

What are the common synthetic strategies for preparing Thiazolo[5,4-b]pyridin-2(1H)-one derivatives?

Basic Research Question
this compound derivatives are typically synthesized via cyclocondensation or multicomponent reactions. For example, [3+3] cyclocondensation of 4-iminothiazolidone-2 with acetylacetone in methanol under sodium methylate catalysis yields thiazolo-pyridine cores . Another approach involves functionalizing 2-aminopyridine precursors with reagents like phosphorus oxychloride to introduce thiazole rings, followed by halogenation or alkylation for diversification . Key factors include solvent choice, catalyst selection, and temperature control to avoid side reactions.

How is structural characterization of this compound derivatives performed?

Basic Research Question
Structural confirmation relies on spectroscopic and analytical methods:

  • 1H/13C NMR identifies substituent positions and ring fusion patterns.
  • FTIR verifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for the lactam moiety) .
  • Elemental analysis ensures purity and stoichiometry.
  • X-ray crystallography resolves absolute stereochemistry in chiral derivatives, critical for structure-activity relationship (SAR) studies .

What in vitro assays are used for initial biological screening of this compound derivatives?

Basic Research Question
Common assays include:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., Staphylococcus aureus, Candida albicans) .
  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HCT-116, MCF-7) to identify IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays (e.g., DPP-4 inhibition for diabetes research) .

How can researchers optimize synthetic yields for this compound derivatives?

Advanced Research Question
Yield optimization involves:

  • Flow chemistry : Continuous flow reactors improve reproducibility and scalability for halogenated derivatives (e.g., 6-bromo variants) .
  • Catalyst screening : Transition metals (e.g., Pd/Cu) enhance cross-coupling reactions for aryl-substituted derivatives.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) increase solubility of intermediates, reducing side products .

How do structural modifications influence the biological activity of this compound derivatives?

Advanced Research Question
SAR studies reveal:

  • Substituent position : 6-Bromo derivatives show enhanced c-KIT kinase inhibition (IC₅₀ < 1 μM) compared to unsubstituted analogs .
  • Side chain length : 3-4 carbon alkyl chains in oxazolo analogs improve analgesic efficacy (ED₅₀ = 0.5 mg/kg in rats) .
  • Electron-withdrawing groups : Trifluoromethyl groups at position 6 increase metabolic stability but may reduce solubility .

What strategies address poor solubility and bioavailability of this compound derivatives?

Advanced Research Question
To improve pharmacokinetics:

  • N-methylation : Reduces pyridinone acidity, enhancing solubility (e.g., compound 1o in eIF4A3 inhibitors) .
  • PEGylation : Polyethylene glycol conjugation increases half-life in plasma.
  • Co-crystallization : With cyclodextrins or organic acids improves aqueous solubility without altering activity .

How can contradictory data in biological activity be resolved?

Advanced Research Question
Discrepancies often arise from assay conditions or impurity profiles:

  • Dose-response validation : Repeat assays with purified compounds (HPLC > 95%) to exclude matrix effects.
  • Metabolite profiling : LC-MS identifies active metabolites that may explain off-target effects (e.g., N-dealkylation in piperazine derivatives) .
  • Orthogonal assays : Confirm c-KIT inhibition via Western blotting if initial enzymatic assays conflict with cell-based data .

What analytical challenges arise in quantifying this compound derivatives?

Advanced Research Question
Key challenges include:

  • Chromatographic tailing : Use ion-pairing agents (e.g., TFA) in reverse-phase HPLC to improve peak symmetry.
  • Low UV absorbance : Derivatization with fluorescent tags (e.g., dansyl chloride) enables detection at nanomolar levels .
  • Matrix interference : Solid-phase extraction (SPE) pre-concentration minimizes biological sample contaminants .

How can in silico methods guide this compound derivative design?

Advanced Research Question
Computational approaches include:

  • Molecular docking : Predict binding modes to targets like DPP-4 or c-KIT using AutoDock Vina .
  • MD simulations : Assess scaffold rigidity for survivin inhibitors, guiding tricyclic core modifications .
  • tPSA calculations : Optimize polar surface area (<90 Ų) to reduce P-gp efflux and improve CNS penetration .

How do this compound derivatives overcome drug resistance in cancer?

Advanced Research Question
Mechanisms include:

  • Resistant mutation targeting : Derivatives like 6r inhibit c-KIT D816V mutants (imatinib-resistant) with IC₅₀ = 0.12 μM .
  • Dual kinase inhibition : Simultaneous targeting of ABL1 and BCR-ABL1 pathways reduces clonal escape.
  • Epigenetic modulation : Histone deacetylase (HDAC) inhibition synergizes with kinase blockade in GIST models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.